molecular formula C11H16O2S B2619705 4-Methoxyphenyl 2-ethoxyethyl sulfide CAS No. 1609192-52-0

4-Methoxyphenyl 2-ethoxyethyl sulfide

Cat. No.: B2619705
CAS No.: 1609192-52-0
M. Wt: 212.31
InChI Key: TYWUOSCQRHOJMJ-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 2-ethoxyethyl sulfide is an organic compound with the molecular formula C11H16O2S and a molecular weight of 212.31. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, an ethoxyethyl group, and a sulfide linkage. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 2-ethoxyethyl sulfide can be achieved through several methods. One common approach involves the reaction of 4-methoxyphenyl thiol with 2-bromoethyl ethyl ether under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 4-methoxyphenyl thiol in an organic solvent such as dichloromethane.
  • Add a base such as potassium carbonate to the solution.
  • Introduce 2-bromoethyl ethyl ether to the reaction mixture.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 2-ethoxyethyl sulfide undergoes various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Sodium hydride, dimethylformamide as solvent.

Major Products Formed

    Oxidation: 4-Methoxyphenyl 2-ethoxyethyl sulfoxide, 4-Methoxyphenyl 2-ethoxyethyl sulfone.

    Reduction: 4-Methoxyphenyl 2-ethoxyethyl thiol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxyphenyl 2-ethoxyethyl sulfide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of enzyme-substrate interactions, particularly those involving sulfide-containing substrates.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs that target specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 2-ethoxyethyl sulfide involves its interaction with various molecular targets. The sulfide group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules. The methoxy and ethoxyethyl groups can influence the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenyl methyl sulfide: Similar structure but with a methyl group instead of an ethoxyethyl group.

    4-Methoxyphenyl ethyl sulfide: Similar structure but with an ethyl group instead of an ethoxyethyl group.

    4-Methoxyphenyl propyl sulfide: Similar structure but with a propyl group instead of an ethoxyethyl group.

Uniqueness

4-Methoxyphenyl 2-ethoxyethyl sulfide is unique due to the presence of both methoxy and ethoxyethyl groups, which can influence its chemical and biological properties. The combination of these functional groups allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(2-ethoxyethylsulfanyl)-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2S/c1-3-13-8-9-14-11-6-4-10(12-2)5-7-11/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWUOSCQRHOJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCSC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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